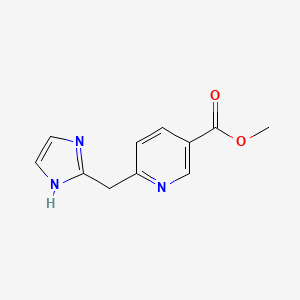
Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate is a compound that belongs to the class of heterocyclic organic compounds It features a nicotinate moiety linked to an imidazole ring through a methyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate typically involves the reaction of nicotinic acid derivatives with imidazole derivatives. One common method includes the esterification of nicotinic acid followed by the alkylation of the resulting ester with an imidazole derivative under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which can be crucial in its mechanism of action in various catalytic processes.
類似化合物との比較
Similar Compounds
- Methyl 6-((1H-Benzimidazol-2-yl)methyl)nicotinate
- Methyl 6-((1H-Pyrazol-2-yl)methyl)nicotinate
- Methyl 6-((1H-Triazol-2-yl)methyl)nicotinate
Uniqueness
Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate is unique due to its specific structural features, such as the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
methyl 6-(1H-imidazol-2-ylmethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)8-2-3-9(14-7-8)6-10-12-4-5-13-10/h2-5,7H,6H2,1H3,(H,12,13) |
InChIキー |
ZDMKZMMMHRYSQC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(C=C1)CC2=NC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


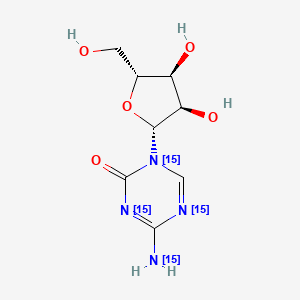
![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)
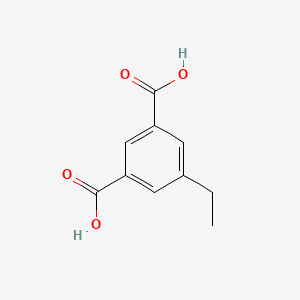
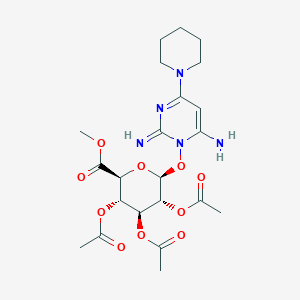
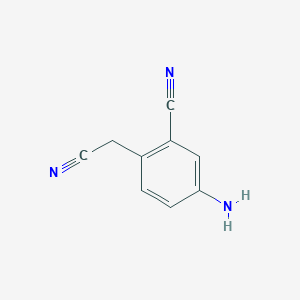
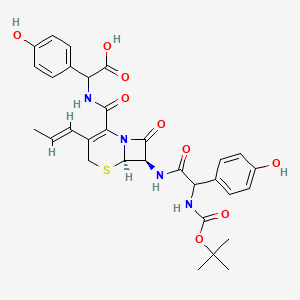
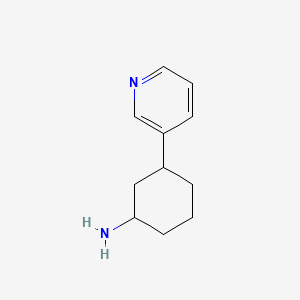

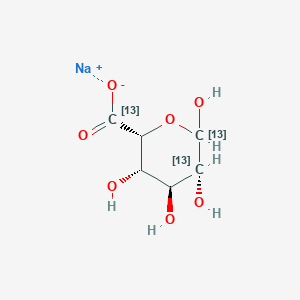
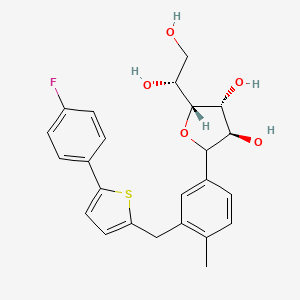

![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)

